Direct MRSA MIC: vs. Exiguaflavanone B
In a direct head‑to‑head agar‑dilution assay, Exiguaflavanone D (5,7,2′,6′‑tetrahydroxy‑6‑isoprenyl‑8‑lavandulyl‑4′‑methoxyflavanone) completely inhibited the growth of all tested MRSA strains at 1.56–6.25 µg mL⁻¹, whereas its close structural analog Exiguaflavanone B (5,2′,6′‑trihydroxy‑8‑lavandulyl‑7‑methoxyflavanone) required 50 µg mL⁻¹ to achieve inhibition [1]. The 8‑ to 32‑fold potency advantage is attributed to the presence of both the 6‑isoprenyl and 8‑lavandulyl groups on the A‑ring together with the 5,7‑dihydroxy motif, which are absent or altered in Exiguaflavanone B [1][2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against methicillin‑resistant Staphylococcus aureus (MRSA) clinical isolates |
|---|---|
| Target Compound Data | Exiguaflavanone D: MIC 1.56–6.25 µg mL⁻¹ (complete growth inhibition of all strains tested) |
| Comparator Or Baseline | Exiguaflavanone B: MIC 50 µg mL⁻¹ |
| Quantified Difference | 8‑fold to 32‑fold lower MIC (higher potency) for Exiguaflavanone D relative to Exiguaflavanone B |
| Conditions | Agar‑plate dilution method; MRSA clinical isolates; compound purity confirmed by spectral analysis |
Why This Matters
This direct, same‑study comparison eliminates inter‑laboratory variability and allows compound selectors to confidently rank Exiguaflavanone D as the substantially more potent anti‑MRSA candidate when choosing among Sophora exigua flavanones.
- [1] Iinuma M, Tsuchiya H, Sato M, Yokoyama J, Ohyama M, Ohkawa Y, Tanaka T, Fujiwara S, Fujii T. Flavanones with potent antibacterial activity against methicillin‑resistant Staphylococcus aureus. J Pharm Pharmacol. 1994;46(11):892-895. View Source
- [2] Tsuchiya H, Sato M, Miyazaki T, Fujiwara S, Tanigaki S, Ohyama M, Tanaka T, Iinuma M. Comparative study on the antibacterial activity of phytochemical flavanones against methicillin‑resistant Staphylococcus aureus. J Ethnopharmacol. 1996;50(1):27-34. View Source
